(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It helps in understanding its reactivity and stability.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and spectral properties (UV, IR, NMR, MS).Safety And Hazards
Researchers refer to Material Safety Data Sheets (MSDS) for information on the compound’s potential hazards, safe handling procedures, and emergency protocols.
Future Directions
Based on the compound’s properties and activity, researchers propose potential applications and further studies that could be conducted.
Please consult with a qualified professional or refer to relevant academic resources for specific information about this compound. It’s important to handle all chemical compounds safely and ethically.
properties
IUPAC Name |
1H-indol-3-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18(15-10-20-16-4-2-1-3-14(15)16)24-11-13-9-21-19(22-17(13)12-24)23-5-7-26-8-6-23/h1-4,9-10,20H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCDHQISMKIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone |
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